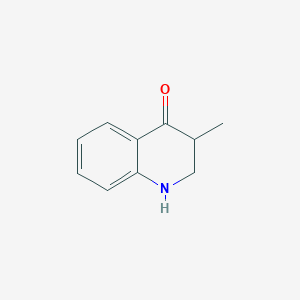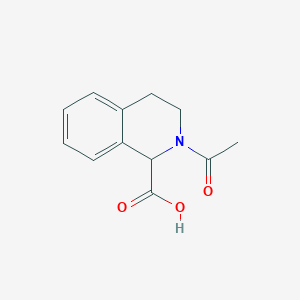
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in recent years due to its potential in scientific research. CPTH2 is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, it has been studied extensively for its ability to inhibit the activity of histone deacetylases (HDACs) and its potential in cancer research.
Mechanism of Action
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide functions as a competitive inhibitor of HDAC8, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular processes. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential in treating other conditions such as neurodegenerative diseases and inflammation. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against oxidative stress in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its selectivity for HDAC8, which allows for more precise targeting of this enzyme. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to these treatments, making them more effective. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. This could lead to the development of more effective cancer therapies with fewer side effects. Finally, there is interest in studying the potential of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide in other conditions, such as neurodegenerative diseases and inflammation, where HDACs play a role in disease progression.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetophenone in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-phenyl-2-thiazolamine in the presence of a catalyst to form the final product, N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been optimized and improved over time, resulting in higher yields and purity of the compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential in cancer research. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting the activity of HDACs can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells. N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to selectively inhibit the activity of HDAC8, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)10-17-20-15(11-22-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSTPQWNDSUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)








methanone](/img/structure/B7440904.png)